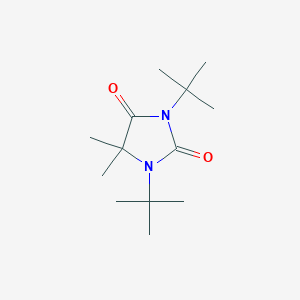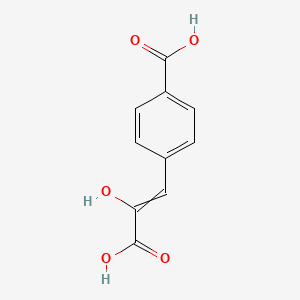
Trimethyl((4-(methylthio)phenyl)ethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl((4-(methylthio)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula C12H18SSi. This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a methylthio group and an ethynyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((4-(methylthio)phenyl)ethynyl)silane typically involves the reaction of 4-(methylthio)phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified by column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl((4-(methylthio)phenyl)ethynyl)silane undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Tetrabutylammonium fluoride; typically carried out in tetrahydrofuran at room temperature.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl((4-(methylthio)phenyl)ethynyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trimethyl((4-(methylthio)phenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the ethynyl and methylthio groups can undergo further functionalization. These properties make it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacks the phenyl, ethynyl, and methylthio substituents.
Ethynyltrimethylsilane: Contains an ethynyl group and a trimethylsilyl group but lacks the phenyl and methylthio substituents.
Trimethyl(phenylethynyl)silane: Contains a phenyl and ethynyl group but lacks the methylthio substituent.
Uniqueness
Trimethyl((4-(methylthio)phenyl)ethynyl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Número CAS |
134317-21-8 |
|---|---|
Fórmula molecular |
C12H16SSi |
Peso molecular |
220.41 g/mol |
Nombre IUPAC |
trimethyl-[2-(4-methylsulfanylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16SSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
NPRIVLGJFLPHTF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)







![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)



![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

